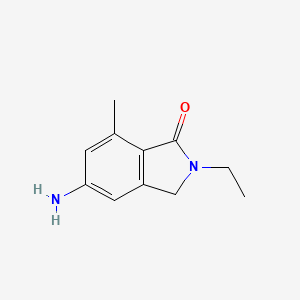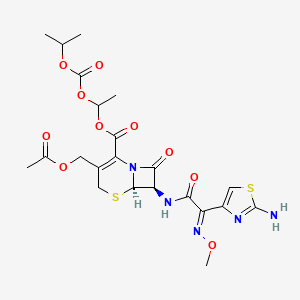![molecular formula C13H11Cl2NO B13864073 4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
4-[(2,6-Dichlorophenyl)methoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,6-Dichlorophenyl)methoxy]aniline is an organic compound characterized by the presence of a dichlorophenyl group attached to a methoxy aniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,6-Dichlorophenyl)methoxy]aniline typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-methoxyaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the dichlorophenyl group can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(2,6-Dichlorophenyl)methoxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2,6-Dichlorophenyl)methoxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparación Con Compuestos Similares
- 4-{[(2,6-Dichlorophenyl)methoxy]methyl}aniline
- 4-Methoxyaniline
- 3,5-Dichloro-4-methoxyaniline
Comparison: 4-[(2,6-Dichlorophenyl)methoxy]aniline stands out due to its unique combination of the dichlorophenyl and methoxy aniline groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H11Cl2NO |
|---|---|
Peso molecular |
268.13 g/mol |
Nombre IUPAC |
4-[(2,6-dichlorophenyl)methoxy]aniline |
InChI |
InChI=1S/C13H11Cl2NO/c14-12-2-1-3-13(15)11(12)8-17-10-6-4-9(16)5-7-10/h1-7H,8,16H2 |
Clave InChI |
MNJRIOHXLNKGIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


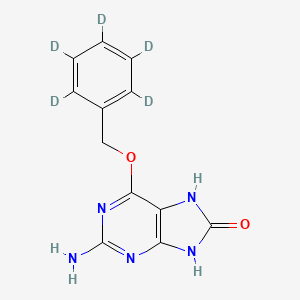
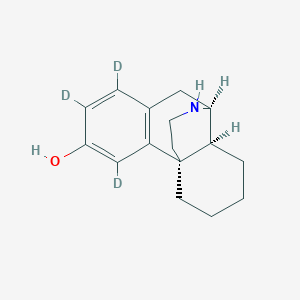
![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)
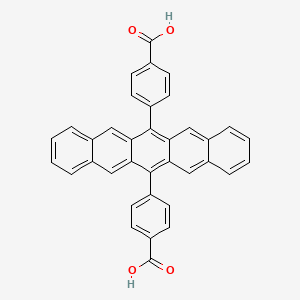
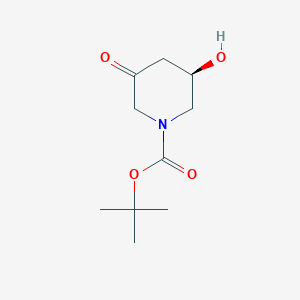
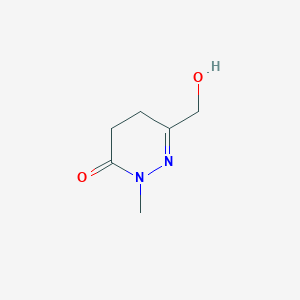
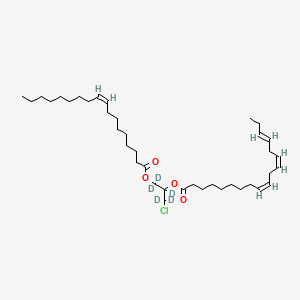
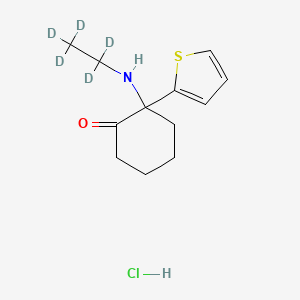
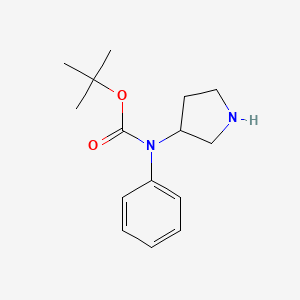
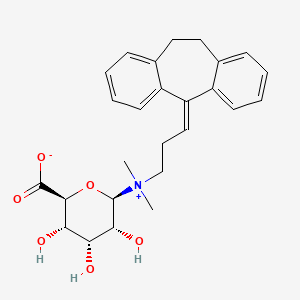
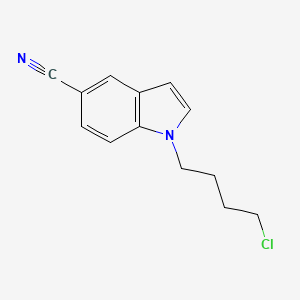
![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
